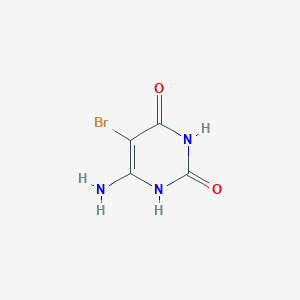

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40394. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-bromo-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLBEEVCUZFKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212460 | |

| Record name | 6-Amino-5-bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-73-8 | |

| Record name | 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6312-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-bromouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6312-73-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6312-73-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-bromopyrimidine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-5-BROMOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCS8T22JQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-6-aminouracil, is a halogenated derivative of the pyrimidine base uracil. Its structural similarity to thymine, a key component of DNA, suggests its potential as an antimetabolite and a modulator of biological pathways. This technical guide provides a summary of the available chemical and physical properties of this compound, along with insights into its synthesis and potential biological relevance. The information presented herein is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and related scientific fields.

Chemical and Physical Properties

While specific experimental data for this compound is limited in the available literature, a combination of data from chemical suppliers and computational predictions provides a profile of its key properties.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 6312-73-8 | [1][2][3][4][5][6] |

| Molecular Formula | C4H4BrN3O2 | [1][6] |

| Molecular Weight | ~206.00 g/mol | [1][6] |

| IUPAC Name | 6-amino-5-bromo-1H-pyrimidine-2,4-dione | [1] |

| Synonyms | 5-Bromo-6-aminouracil, 6-Amino-5-bromouracil | [1] |

| XLogP3 (Computed) | -0.5 | [1] |

| Hydrogen Bond Donor Count (Computed) | 3 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | [1] |

| Topological Polar Surface Area (Computed) | 84.2 Ų | [1] |

Synthesis and Purification

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, general methods for the bromination of aminouracil derivatives provide a likely synthetic route.

Experimental Protocol: General Synthesis of Brominated Aminopyrimidines

The synthesis of this compound would likely proceed via the direct bromination of 6-aminouracil. A general procedure for the synthesis of a similar compound, 4-amino-5-bromopyrimidin-2(1H)-one, involves the reaction of 6-aminopyrimidin-2(1H)-one with N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF).[7]

Caption: The mutagenic mechanism of 5-bromouracil, a related compound.

Conclusion

This compound represents a chemical entity of interest for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While a complete experimental profile is not yet available in the public domain, the information gathered here provides a starting point for its synthesis, characterization, and potential biological evaluation. Further research is warranted to fully elucidate its chemical properties, biological activity, and therapeutic potential.

References

- 1. 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione | C4H4BrN3O2 | CID 80578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cas 6312-73-8|| where to buy this compound [english.chemenu.com]

- 3. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. Compound this compound - Chemdiv [chemdiv.com]

- 6. 5-BROMO-6-AMINOURACIL | CAS: 6312-73-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS#: 2240-25-7 [m.chemicalbook.com]

In-Depth Technical Guide: Structure Elucidation of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-6-aminouracil, is a halogenated derivative of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of a bromine atom at the C5 position and an amino group at the C6 position of the pyrimidine ring significantly alters its electronic properties and potential for intermolecular interactions. These modifications make it a molecule of interest in medicinal chemistry and drug development, potentially as an intermediate in the synthesis of more complex bioactive molecules.

This technical guide provides a comprehensive overview of the structural elucidation of this compound. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide combines theoretical data with experimental data from closely related analogs to provide a robust framework for its characterization.

Molecular Structure and Properties

The fundamental structure of this compound is depicted below.

Chemical Structure:

Spectroscopic Data and Characterization of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also known as 6-amino-5-bromouracil, is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleobases, vitamins, and synthetic drugs. The presence of an amino group, a bromo substituent, and the uracil core makes this compound a versatile building block in medicinal chemistry, particularly for the development of antiviral and anticancer agents.[1] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate in any synthetic pathway.

Compound Profile

A summary of the key identifiers and physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 6-amino-5-bromo-1H-pyrimidine-2,4-dione | [2] |

| Synonyms | 6-Amino-5-bromouracil | [2] |

| CAS Number | 6312-73-8 | [2] |

| Molecular Formula | C₄H₄BrN₃O₂ | [2] |

| Molecular Weight | 206.00 g/mol | [2] |

Spectroscopic Data (Anticipated)

While specific experimental spectra for this compound are not available in the surveyed literature, the following tables summarize the expected key spectroscopic features based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals for the N-H and C-H protons. The chemical shifts are highly dependent on the solvent used.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N1-H | 10.5 - 11.5 | Singlet (broad) | Exchangeable with D₂O. |

| N3-H | 9.5 - 10.5 | Singlet (broad) | Exchangeable with D₂O. |

| -NH₂ | 6.5 - 7.5 | Singlet (broad) | Exchangeable with D₂O. |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for the four carbon atoms in the pyrimidine ring.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C2 (C=O) | 150 - 155 | Carbonyl carbon. |

| C4 (C=O) | 160 - 165 | Carbonyl carbon. |

| C5 (C-Br) | 95 - 105 | Carbon attached to bromine. |

| C6 (C-NH₂) | 155 - 160 | Carbon attached to the amino group. |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium - Strong, Broad |

| N-H Stretch (Amine) | 3100 - 3300 | Medium, Broad |

| C=O Stretch (Amide) | 1650 - 1750 | Strong |

| C=C Stretch (Ring) | 1550 - 1650 | Medium - Strong |

| N-H Bend | 1580 - 1650 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium - Strong |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

| Parameter | Expected Value | Notes |

| Molecular Ion [M]⁺ | m/z 205 & 207 | The two peaks of approximately equal intensity are due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |

| Fragmentation | Expected fragmentation patterns would involve the loss of HNCO, CO, and Br. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of N-H protons, allowing for their observation.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Reference: TMS at 0.00 ppm or the solvent carbon signals.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

The final spectrum is typically presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode can be used. For this compound, positive mode is likely to show [M+H]⁺ and negative mode [M-H]⁻.

-

Mass Range: A range such as m/z 50-500 should be sufficient to observe the molecular ion and major fragments.

-

Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak, its isotopic pattern, and any significant fragment ions.

-

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a pyrimidine derivative like this compound.

Caption: A logical workflow for the synthesis and subsequent spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for this compound. While direct experimental data remains elusive in the public domain, the provided information on expected spectral features and detailed experimental protocols serves as a valuable resource for researchers and professionals in the field of drug discovery and development. The outlined workflow further offers a systematic approach to the synthesis and characterization of this and other novel pyrimidine derivatives. Adherence to rigorous spectroscopic analysis is crucial for ensuring the quality and integrity of such key synthetic intermediates.

References

An In-depth Technical Guide to the Synthesis of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, a key intermediate in the development of novel therapeutic agents. The document details established synthesis pathways, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound, also known as 5-bromo-6-aminouracil, is a crucial building block in the synthesis of a variety of heterocyclic compounds with potential biological activities. Its structure, featuring both a bromine atom and an amino group on the uracil scaffold, allows for diverse chemical modifications, making it a valuable precursor for the development of antiviral and anticancer agents. This guide explores the primary pathways for its synthesis, starting from the preparation of the key precursor, 6-aminouracil.

Synthesis of the Precursor: 6-Aminouracil

The common and efficient synthesis of 6-aminouracil involves the condensation of urea with an active methylene compound, typically a cyanoacetate derivative.

Synthesis of 6-Aminouracil from Urea and Ethyl Cyanoacetate

A widely used method for the preparation of 6-aminouracil is the reaction between urea and ethyl cyanoacetate in the presence of a strong base, such as sodium ethoxide.

Reaction Scheme:

Figure 1: Synthesis of 6-Aminouracil.

Experimental Protocol:

A general method involves the reaction of ethyl cyanoacetate with urea in anhydrous ethanol containing sodium.[1] The mixture is refluxed for several hours. After cooling, the reaction mixture is acidified to precipitate the product. The resulting solid is then filtered, washed with water, and dried.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 69% | [1] |

| Melting Point | >360 °C | [1] |

Synthesis of this compound

The primary method for the synthesis of the target compound is the direct bromination of 6-aminouracil or its derivatives. Two potential pathways are outlined below.

Pathway 1: Bromination using Bromine in Acetic Acid

This method is adapted from the bromination of a similar substrate, 6-amino-1-phenyluracil, and represents a robust approach.[2]

Reaction Scheme:

Figure 2: Bromination with Bromine in Acetic Acid.

Experimental Protocol:

To a solution of 6-amino-1-phenyluracil (0.0739 mol) in boiling acetic acid (230 ml), sodium acetate (0.096 mol) is added.[2] The mixture is then cooled to 65-70°C. A solution of bromine (0.153 mol) in acetic acid (40 ml) is added dropwise with vigorous stirring over 10 minutes. The reaction mixture is left for 15 hours at room temperature. The resulting precipitate is filtered, washed with acetic acid and water, and then dried. The product is recrystallized from 25% ethanol.

Quantitative Data (for 6-Amino-5-bromo-1-phenyluracil):

| Parameter | Value | Reference |

| Yield | 61% | [2] |

| Melting Point | 270 °C | [2] |

This protocol can be adapted for the bromination of 6-aminouracil by using equimolar amounts of the starting material.

Pathway 2: Bromination using N-Bromosuccinimide (NBS)

An alternative method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like N,N-dimethylformamide (DMF). This approach is based on the synthesis of the isomeric 4-amino-5-bromopyrimidin-2(1H)-one.

Reaction Scheme:

Figure 3: Bromination with N-Bromosuccinimide.

Experimental Protocol (General Procedure):

6-Aminouracil and N-bromosuccinimide are added to a reaction flask with DMF. The reaction can be facilitated by cooling and ultrasonication. After the reaction is complete, the product can be precipitated and purified.

Conclusion

The synthesis of this compound is a critical step for the development of various heterocyclic compounds of medicinal interest. The direct bromination of 6-aminouracil, either through the use of elemental bromine in acetic acid or N-bromosuccinimide in DMF, provides viable pathways to this important intermediate. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to efficiently produce this valuable building block for their drug discovery and development endeavors. Further optimization of reaction conditions may lead to improved yields and purity of the final product.

References

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione CAS number 6312-73-8 information

An In-depth Technical Guide to 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione (CAS: 6312-73-8)

This document provides a comprehensive technical overview of this compound, a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. It consolidates essential data on its chemical properties, synthesis, analytical methods, and biological relevance, serving as a critical resource for professionals in the field.

Core Compound Identification

This compound, also widely known as 6-amino-5-bromouracil, is a substituted pyrimidine derivative.[1][2] Its structure incorporates the uracil scaffold, which is fundamental to nucleic acids, making it a valuable building block for creating nucleoside analogs and other bioactive molecules.

| Identifier | Value | Source |

| CAS Number | 6312-73-8 | [1][2][3] |

| Molecular Formula | C₄H₄BrN₃O₂ | [1][2][3] |

| Synonyms | 6-Amino-5-bromouracil, 5-Bromo-6-aminouracil | [1][2][4] |

| InChIKey | FSLBEEVCUZFKRL-UHFFFAOYSA-N | [1][2][4] |

| Canonical SMILES | C1(=C(NC(=O)NC1=O)N)Br | [4] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Weight | 206.00 g/mol | [2][4] |

| Melting Point | 306 °C | [2] |

| LogP | -0.5 | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Topological Polar Surface Area | 84.2 Ų | [4] |

Biological Activity and Applications in Drug Discovery

This compound is a versatile intermediate with documented and potential therapeutic applications.

-

Antiviral and Anticancer Agent Development : It serves as a crucial starting material or key intermediate in the synthesis of modified nucleoside analogs and fluorinated pyrimidine derivatives aimed at treating viral infections and cancers.[5] The pyrimidine core is a well-established pharmacophore in oncology, with drugs like 5-fluorouracil being mainstays of chemotherapy.[6]

-

Enzyme Inhibition : The compound has been identified as an inhibitor of phosphorylase kinase. This enzyme is involved in the regulation of glycogen metabolism, and its inhibition can have implications for metabolic disorders.

-

Scaffold for Novel Inhibitors : The broader pyrimidine-2,4-dione scaffold is actively being explored for developing novel therapeutics. Recent research has focused on derivatives that act as dual-target inhibitors of BRD4 and PLK1 for cancer[6] and as inhibitors of ecto-5'-nucleotidase (CD73) to enhance cancer immunotherapy.[7]

Caption: Logical relationships of this compound.

Experimental Protocols

Methodology:

-

Dissolution : Dissolve 6-aminouracil (1 equivalent) in anhydrous DMF.

-

Cooling : Cool the solution in an ice bath to 0-5 °C.

-

Bromination : Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up : Upon completion, pour the reaction mixture into ice water.

-

Isolation : Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Purification : Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like aqueous ethanol to obtain the pure this compound.

Caption: Proposed workflow for the synthesis of the target compound.

A reliable method for analyzing this compound utilizes reverse-phase high-performance liquid chromatography (RP-HPLC).[1] This method is suitable for purity assessment, reaction monitoring, and pharmacokinetic studies.[1]

Methodology:

-

Column : Newcrom R1 or equivalent C18 column.[1]

-

Mobile Phase (Standard) : A mixture of acetonitrile (MeCN), water, and phosphoric acid.[1] The exact gradient and ratio should be optimized based on the specific column and system.

-

Mobile Phase (MS-Compatible) : For applications requiring mass spectrometry detection (LC-MS), phosphoric acid should be replaced with a volatile acid like formic acid.[1]

-

Detection : UV detection at an appropriate wavelength (typically ~260-280 nm for uracil derivatives).

-

Application : This method is scalable and can be adapted for preparative chromatography to isolate the compound or its impurities.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is compiled from available Safety Data Sheets (SDS).

| Hazard Category | GHS Classification and Statements |

| Acute Toxicity | H302: Harmful if swallowed.[9] |

| Skin Irritation | H315: Causes skin irritation (Category 2).[9] |

| Eye Irritation | H319: Causes serious eye irritation (Category 2A).[9] |

| Respiratory Irritation | H335: May cause respiratory irritation (Category 3).[9] |

| Signal Word | Warning |

Precautionary Measures:

-

Engineering Controls : Use only outdoors or in a well-ventilated area.

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side-shields, and a lab coat.[9] If dust formation is likely, use a NIOSH-approved respirator.[10]

-

Handling : Avoid breathing dust. Wash hands and skin thoroughly after handling. Avoid contact with skin and eyes.[9]

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up. Some suppliers recommend refrigerated storage (2-8°C).[11]

First Aid:

-

If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If on Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

-

If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor.[9]

Disclaimer: The toxicological properties of this compound have not been fully investigated. All handling should be performed by trained personnel in a controlled laboratory setting.

References

- 1. 6-Amino-5-bromouracil | SIELC Technologies [sielc.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione | C4H4BrN3O2 | CID 80578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS#: 2240-25-7 [m.chemicalbook.com]

- 9. angenechemical.com [angenechemical.com]

- 10. echemi.com [echemi.com]

- 11. cas 6312-73-8|| where to buy this compound [english.chemenu.com]

A Comprehensive Technical Guide on 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological relevance of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Molecular Data

This compound, also known as 5-bromo-6-aminouracil, is a substituted pyrimidine derivative. Its fundamental molecular characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C4H4BrN3O2 | [1][2][3] |

| Molecular Weight | 205.99 g/mol | [1] |

| Monoisotopic Mass | 204.94869 Da | [2] |

| CAS Number | 6312-73-8 | [1] |

| IUPAC Name | 6-amino-5-bromo-1H-pyrimidine-2,4-dione | [2] |

Experimental Protocols & Synthesis

The synthesis of pyrimidine derivatives is a cornerstone of heterocyclic chemistry, often involving multi-component reactions. While a specific protocol for the direct synthesis of this compound was not detailed in the immediate search results, a general understanding can be derived from the synthesis of related aminopyrimidine-diones.

A common precursor for such syntheses is 5,6-diaminouracil. For instance, the synthesis of related compounds, 6-amino-1-alkyl-5-((2-bromo-1-arylethylidene) amino)pyrimidine-2,4(1H,3H)-diones, involves the fusion of 5,6-diaminouracil derivatives with various α-bromoacetophenones.[4] This suggests that a potential synthetic route for the target molecule could involve the bromination of 6-aminouracil.

A generalized experimental workflow for the synthesis of related brominated aminopyrimidines can be conceptualized as follows:

This diagram illustrates a multi-step synthesis of a related compound, 2,3-diamino-5-bromopyridine, from 2-aminopyridine, as detailed in Organic Syntheses procedures.[5] This process involves sequential bromination, nitration, and reduction steps.

Biological Activity and Signaling Pathways

Pyrimidine analogs are of significant interest in pharmacology due to their diverse biological activities, including roles as antitumor, bactericidal, and anti-inflammatory agents.[6] Many substituted pyrimidine-diones have been investigated for their cytotoxic activity against various cancer cell lines.[4] For instance, certain 5-arylethylidene-aminopyrimidine-2,4-diones have shown promise as dual inhibitors of BRD4 and PLK1, which are crucial proteins in cell cycle regulation.[4]

While specific signaling pathways involving this compound are not explicitly detailed, its structural similarity to 5-fluorouracil (5-FU), a widely used chemotherapeutic agent, suggests potential interactions with pathways implicated in cancer cell proliferation and survival. 5-FU is known to be involved in pathways such as JAK/STAT, Wnt, Notch, and NF-κB.[7] The constitutive activation of oncogenic signaling pathways like PI3K-Akt and Ras-ERK is a common feature in many cancers.[8]

The potential mechanism of action for a pyrimidine-based therapeutic could involve the inhibition of key kinases within these growth-promoting pathways.

This diagram illustrates how external growth factors can activate receptor tyrosine kinases, leading to the initiation of the PI3K-Akt and Ras-ERK signaling cascades, which ultimately promote cell proliferation and survival.[8] Pyrimidine-based inhibitors could potentially target kinases within these pathways.

References

- 1. Compound this compound - Chemdiv [chemdiv.com]

- 2. 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione | C4H4BrN3O2 | CID 80578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6312-73-8|this compound|BLD Pharm [bldpharm.com]

- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benthamopen.com [benthamopen.com]

- 7. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound with potential applications in pharmaceutical research. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on providing robust experimental protocols and frameworks for researchers to generate reliable data in their own laboratories.

Core Physicochemical Properties

This compound, also known as 5-bromo-6-aminouracil, is a substituted pyrimidine derivative. Understanding its solubility and stability is critical for its handling, formulation, and development as a potential therapeutic agent. Poor aqueous solubility can impede bioavailability, while instability can compromise shelf-life and therapeutic efficacy.

Solubility Profile

Quantitative solubility data for this compound in common pharmaceutical solvents is not extensively reported in the available literature. However, qualitative descriptions suggest it is sparingly or slightly soluble in water. A related compound, 6-Amino-5-bromopyrimidin-2(1H)-one, has been reported to be soluble in formic acid at a concentration of 50 mg/mL[1].

To facilitate direct comparison and future data deposition, the following tables outline the essential solubility data that should be determined.

Table 1: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | 25 | 7.4 | Data not available | Data not available | Shake-Flask |

| PBS (Phosphate-Buffered Saline) | 25 | 7.4 | Data not available | Data not available | Shake-Flask |

| DMSO (Dimethyl Sulfoxide) | 25 | N/A | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | N/A | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | N/A | Data not available | Data not available | Shake-Flask |

| Formic Acid | 25 | N/A | Data not available | Data not available | Shake-Flask |

Table 2: Kinetic Solubility of this compound

| Aqueous Buffer | Co-solvent | Temperature (°C) | Solubility (µM) | Method |

| PBS (pH 7.4) | DMSO | 25 | Data not available | Shake-Flask/Nephelometry |

Stability Profile

The stability of this compound under various stress conditions has not been detailed in the literature. A comprehensive stability assessment is crucial to determine its shelf-life and identify potential degradation products. Forced degradation studies are essential for developing stability-indicating analytical methods.

Table 3: Stability of this compound under Forced Degradation

| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants Identified |

| Acidic (e.g., 0.1 N HCl) | 24, 48, 72 | 60 | Data not available | Data not available |

| Basic (e.g., 0.1 N NaOH) | 24, 48, 72 | 60 | Data not available | Data not available |

| Oxidative (e.g., 3% H₂O₂) | 24, 48, 72 | 60 | Data not available | Data not available |

| Thermal (Solid State) | 24, 48, 72 | 80 | Data not available | Data not available |

| Photolytic (ICH Q1B) | 24, 48, 72 | 25 | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is considered the gold standard for determining equilibrium solubility.[2]

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed vial. Ensure there is undissolved solid remaining.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration/Centrifugation: To remove any remaining solid particles, either filter the aliquot through a 0.22 µm filter or centrifuge it at high speed (e.g., 14,000 rpm for 10 minutes) and collect the supernatant.

-

Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Prepare a calibration curve using known concentrations of this compound to accurately determine the concentration in the sample.

Stability-Indicating HPLC Method Development and Forced Degradation

A stability-indicating method is crucial to separate the intact drug from its degradation products.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) and take samples at various time points (e.g., 0, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Follow the same procedure as acid hydrolysis but use 0.1 N NaOH.

-

Oxidation: Treat the compound solution with 3% hydrogen peroxide at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the compound in solution and as a solid to light as per ICH Q1B guidelines.

-

-

HPLC Method Development:

-

Column Selection: Start with a C18 reversed-phase column.

-

Mobile Phase Selection: A common starting point is a gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Use a photodiode array (PDA) detector to monitor the elution and check for peak purity. A common detection wavelength for pyrimidine derivatives is around 225 nm.

-

Optimization: Analyze the stressed samples. Adjust the mobile phase composition, gradient, pH, and column temperature to achieve adequate resolution between the parent compound and all degradation products.

-

Conclusion

While specific quantitative data on the solubility and stability of this compound is sparse, this guide provides the necessary framework for researchers to systematically determine these critical parameters. The detailed experimental protocols for thermodynamic solubility and forced degradation studies, coupled with the development of a stability-indicating HPLC method, will enable the generation of high-quality data essential for advancing research and development involving this compound. The provided tables serve as a template for the clear and structured presentation of these findings.

References

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione: A Technical Guide on Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known biological activities of the pyrimidine derivative, 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also identified by its synonym, 5-Bromo-6-aminouracil. This document consolidates available data on its primary biochemical target, presents quantitative inhibitory data, and outlines relevant experimental methodologies.

Core Biological Activity: Inhibition of Thymidine Phosphorylase

The principal biological activity identified for this compound is the inhibition of thymidine phosphorylase (TPase).[1] TPase is an enzyme that plays a crucial role in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate.

This enzymatic activity is of significant interest in oncology for two main reasons:

-

Angiogenesis: Thymidine phosphorylase is identical to the platelet-derived endothelial cell growth factor (PD-ECGF). Elevated levels of TPase in tumor tissues are associated with increased angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of TPase is therefore a promising strategy for anti-angiogenic cancer therapy.

-

Modulation of Chemotherapy: TPase is involved in the metabolism of fluoropyrimidine-based chemotherapeutic agents. Its inhibition can influence the efficacy and toxicity of these drugs.[2]

Quantitative Data for Thymidine Phosphorylase Inhibition

The inhibitory potency of this compound against thymidine phosphorylase has been evaluated in multiple studies, with some variability in the reported values. This discrepancy may be attributed to different experimental conditions, such as the source of the enzyme (e.g., human placenta vs. recombinant human) and the specific assay parameters.

| Inhibitor | Enzyme Source | Assay Parameter | Value | Reference |

| This compound | Human Placenta | IC50 | 7.6 µM | Hirota et al., 1997[1] |

| 5-Bromo-6-aminouracil | Human | Ki | 13 mM | (Referenced in literature) |

| 5-Bromo-6-aminouracil | Endometrial Cell Cytosol | Activity | Statistically significant reduction at 0.2 mM | Miszczak-Zaborska et al.[3] |

Other Potential Biological Activities

While the primary focus of research on this compound has been its role as a thymidine phosphorylase inhibitor, the broader class of 6-aminouracil derivatives has been investigated for other biological activities. However, specific data for the parent compound in these areas are limited.

-

Antimicrobial and Cytotoxic Activities: Studies on various derivatives of 6-aminouracil have shown potential antibacterial and cytotoxic effects against cancer cell lines.[4] However, at present, there is a lack of published data specifically demonstrating significant antimicrobial or direct cytotoxic activity for the unsubstituted this compound. Its anticancer potential appears to be primarily mediated through the inhibition of angiogenesis via thymidine phosphorylase.

Experimental Protocols

General Spectrophotometric Thymidine Phosphorylase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a compound against thymidine phosphorylase using a spectrophotometric method. This method is based on the principle that the substrate, thymidine, and the product, thymine, have different molar extinction coefficients at a specific wavelength.

Disclaimer: The specific, detailed experimental protocol from the study by Hirota et al. (1997) reporting the IC50 of 7.6 µM could not be obtained from the available literature. The following protocol is a representative methodology for a spectrophotometric thymidine phosphorylase inhibition assay.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of thymidine phosphorylase (IC50).

Materials:

-

Recombinant human thymidine phosphorylase

-

Thymidine (substrate)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at ~290 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of thymidine in potassium phosphate buffer.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the test compound in DMSO to obtain a range of concentrations.

-

Dilute the recombinant human thymidine phosphorylase in potassium phosphate buffer to the desired working concentration.

-

-

Assay Setup (in a 96-well microplate):

-

Test Wells: Add potassium phosphate buffer, the thymidine phosphorylase solution, and the test compound dilution to each well.

-

Control Wells (No Inhibitor): Add potassium phosphate buffer, the thymidine phosphorylase solution, and DMSO (vehicle control) to each well.

-

Blank Wells (No Enzyme): Add potassium phosphate buffer, the test compound dilution (or DMSO), and buffer in place of the enzyme solution.

-

-

Pre-incubation:

-

Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the thymidine substrate solution to all wells.

-

-

Spectrophotometric Measurement:

-

Immediately begin monitoring the change in absorbance at approximately 290 nm over a set period (e.g., 10-20 minutes) using the microplate spectrophotometer. The conversion of thymidine to thymine results in a decrease in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.

-

Normalize the velocities relative to the control (no inhibitor) to determine the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of thymidine phosphorylase in the pyrimidine salvage pathway and its contribution to angiogenesis, providing the rationale for the therapeutic targeting of this enzyme.

Experimental Workflow

The diagram below outlines the general workflow for assessing the inhibitory activity of this compound against thymidine phosphorylase.

References

The Versatile Scaffold: A Technical Guide to 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-6-aminouracil, is a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique structural features, including the presence of amino and bromo substituents on the pyrimidine-2,4-dione core, provide a versatile platform for the synthesis of a diverse array of biologically active molecules. This guide offers an in-depth exploration of its synthesis, chemical properties, and its application as a scaffold in the development of novel therapeutics, particularly in the realms of oncology and virology. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, while the amino group serves as a key site for derivatization, enabling the exploration of extensive structure-activity relationships (SAR). This document will delve into the synthesis of this key intermediate, showcase its utility in constructing potent inhibitors of various biological targets, and provide detailed experimental protocols and quantitative data to aid researchers in their drug discovery endeavors.

Synthesis of the Core Building Block: this compound

The synthesis of this compound is typically achieved through the bromination of 6-aminouracil. The following protocols provide a general framework for its preparation.

Experimental Protocol: Synthesis of 6-Aminouracil

A common precursor for the target molecule is 6-aminouracil. A general method for its synthesis is as follows:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (100 mmol) in anhydrous methanol (50 mL) with vigorous stirring until the sodium is completely dissolved.

-

Addition of Reagents: At room temperature, add methyl cyanoacetate (50 mmol) dropwise over 30 minutes. Continue stirring at room temperature for an additional 30 minutes.

-

Condensation: Add urea (50 mmol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 3 hours.

-

Isolation: Cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration and washed with a small amount of anhydrous methanol.

-

Purification: The filter cake is dissolved in 25 mL of water and the solution is neutralized with glacial acetic acid. The mixture is stirred for 2 hours, and the resulting precipitate is filtered, washed with water, and dried to yield 6-aminouracil.

Experimental Protocol: Bromination of 6-Aminouracil to Yield this compound

A general procedure for the bromination of 6-aminouracil is as follows:

-

Reaction Setup: In a suitable reaction vessel, dissolve 6-aminouracil in glacial acetic acid.

-

Bromination: To the solution, add a solution of bromine in glacial acetic acid dropwise with stirring at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice water. The precipitated product is collected by filtration, washed with water, and dried.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water to afford pure this compound.

Applications in Medicinal Chemistry: A Building Block for Potent Inhibitors

The this compound scaffold has been instrumental in the development of inhibitors for several key therapeutic targets.

Dual BRD4 and PLK1 Inhibitors for Oncology

Derivatives of this compound have shown promise as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are implicated in cancer progression.

| Compound ID | Modification on Core | Target Cell Line | IC50 (µM) | Reference |

| 4 | 1-H, 5-((2-bromo-1-phenylethylidene)amino) | MDA-MB-231 | 0.029 | [1] |

| 6a | 1-ethyl, 5-((2-bromo-1-(4-methoxyphenyl)ethylidene)amino) | MDA-MB-231 | 0.141 | [1] |

| 6b | 1-propyl, 5-((2-bromo-1-(4-methoxyphenyl)ethylidene)amino) | MDA-MB-231 | 0.077 | [1] |

PARP-1 Inhibitors for Cancer Therapy

The pyrimidine-2,4-dione scaffold is also integral to the design of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme in the DNA damage response, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA mutations.

| Compound ID | Modification on Core | IC50 (nM) | Reference |

| S2 | Pyrano[2,3-d:5,6-d']dipyrimidine derivative | 3.61 | [2] |

| S7 | Pyrido[3',2':5,6]pyrano[2,3-d]pyrimidine derivative | 12.5 | [2] |

| S4 | Pyrano[2,3-d]pyrimidine derivative with phenyl isothiocyanate | 68.3 | [2] |

| S5 | Pyrano[2,3-d]pyrimidine derivative with thiophene-2-carbaldehyde | 82.1 | [2] |

| Olaparib | (Reference Drug) | 56.2 | [2] |

Structure-Activity Relationship (SAR) Insights

The extensive derivatization of the this compound core has provided valuable insights into the structure-activity relationships for various biological targets.

-

Substitution at the 1- and 3-positions: Alkylation or arylation at these positions can modulate the pharmacokinetic properties of the compounds and influence their interaction with the target protein.

-

Modification of the 6-amino group: The 6-amino group is a key handle for introducing diverse substituents. The addition of side chains can enhance potency and selectivity, as seen in the development of dual BRD4/PLK1 inhibitors where different alkyl and aryl groups attached to the imine nitrogen significantly impacted activity.

-

Functionalization at the 5-bromo position: The bromine atom is a versatile point for modification through various cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe the binding pocket of the target enzyme.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

In Vitro Kinase/Enzyme Inhibition Assay

To determine the direct inhibitory effect of the compounds on their target enzymes (e.g., BRD4, PLK1, PARP-1), in vitro assays are employed.

-

Reaction Setup: In a microplate, combine the purified enzyme, the substrate, and the test compound at various concentrations in an appropriate assay buffer.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a co-factor (e.g., ATP for kinases, NAD+ for PARP-1).

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

-

Detection: The enzyme activity is measured using a suitable detection method, such as luminescence, fluorescence, or absorbance, which quantifies the amount of product formed or substrate consumed.

-

Data Analysis: The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups have enabled the creation of a multitude of derivatives with potent and selective activities against a range of important therapeutic targets. The examples provided in this guide, particularly in the development of dual BRD4/PLK1 and PARP-1 inhibitors, underscore the significant potential of this scaffold in modern drug discovery. The detailed protocols and compiled data herein are intended to serve as a valuable resource for researchers and scientists working to develop the next generation of targeted therapies. The continued exploration of the chemical space around this privileged core is likely to yield further breakthroughs in the treatment of cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Novel Derivatives from 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also known as 5-bromocytosine, is a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from this starting material, focusing on palladium-catalyzed cross-coupling reactions and the formation of fused ring systems. Furthermore, it outlines protocols for evaluating the biological activity of these derivatives, specifically their anticancer and antimicrobial properties. The information presented herein is intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug discovery.

Synthetic Applications

The presence of a reactive bromine atom at the C5 position and a nucleophilic amino group at the C6 position makes this compound an ideal precursor for various chemical transformations. These modifications are crucial for developing structure-activity relationships (SAR) and optimizing the pharmacological profiles of the resulting molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The bromo substituent at the C5 position of the pyrimidinedione ring is amenable to such transformations, allowing for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidinedione core and various aryl or heteroaryl groups. This reaction typically involves the use of a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), to the flask. Subsequently, add a degassed solvent (e.g., 1,4-dioxane, DMF, or toluene) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 5-aryl-6-aminopyrimidine-2,4(1H,3H)-dione derivative.

Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the pyrimidinedione and a primary or secondary amine. This reaction is instrumental in introducing diverse amino functionalities at the C5 position.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., BINAP, XPhos, 4-10 mol%). Seal the tube with a rubber septum.

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equiv.), the desired amine (1.2-1.5 equiv.), and an anhydrous solvent (e.g., toluene, dioxane).

-

Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired 5-(substituted-amino)-6-aminopyrimidine-2,4(1H,3H)-dione.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Synthesis of Fused Heterocyclic Systems: Pteridines

The 6-amino group of the pyrimidinedione can participate in condensation reactions to form fused heterocyclic systems, such as pteridines, which are known for their diverse biological activities.

Experimental Protocol: Synthesis of Pteridine-2,4,7-triones

-

Step 1: Nitrosation: Dissolve this compound in a suitable solvent (e.g., acetic acid/water). Cool the solution in an ice bath and add a solution of sodium nitrite (NaNO₂) portion-wise while maintaining the temperature below 5 °C. Stir the reaction mixture for 1-2 hours. The formation of a colored precipitate indicates the formation of the 5-nitroso derivative. Filter the precipitate, wash with cold water, and dry.

-

Step 2: Condensation and Cyclization: To a suspension of the 5-nitroso derivative (1.0 equiv.) in a solvent like DMF or acetic acid, add a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate, 1.1 equiv.) and a base (e.g., piperidine, a few drops). Heat the reaction mixture at reflux for several hours. Monitor the reaction by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure pteridine derivative.

Biological Applications and Evaluation

Derivatives of this compound have shown promise as anticancer and antimicrobial agents. The following protocols describe standard assays for evaluating these biological activities.

Anticancer Activity Evaluation

Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. In many cancers, this pathway is overactive, leading to uncontrolled cell growth. Pyrimidine derivatives can act as inhibitors of EGFR tyrosine kinase, blocking the downstream signaling cascade.

EGFR Signaling Pathway Diagram

Caption: Simplified EGFR signaling pathway and the point of inhibition.

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to determine the cytotoxic potential of novel compounds.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the

The Role of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione in the Synthesis of Novel Anticancer Agents

Introduction:

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also known as 6-amino-5-bromouracil, is a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide array of novel anticancer agents. The pyrimidine scaffold is a fundamental component of nucleic acids, and its derivatives have been extensively explored in medicinal chemistry for their potential to interfere with various cellular processes in cancer cells. The presence of the bromine atom at the 5-position and the amino group at the 6-position provides reactive sites for further chemical modifications, allowing for the generation of diverse molecular architectures with a range of biological activities. These derivatives have shown promise in targeting various cancer cell lines, including those of the prostate, breast, lung, and colon, by inhibiting key enzymes and signaling pathways involved in cancer progression.

Application in Anticancer Drug Discovery

Derivatives synthesized from this compound have demonstrated significant potential as anticancer agents through various mechanisms of action. These include, but are not limited to, the inhibition of protein kinases, disruption of DNA synthesis, and induction of apoptosis. The strategic modification of the 6-amino group or the substitution of the 5-bromo atom allows for the fine-tuning of the molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of various pyrimidine derivatives against several human cancer cell lines. This data highlights the potential of this class of compounds in cancer therapy.

| Compound ID | Cancer Cell Line | IC50/EC50 (µM) | Reference |

| Compound 2a | U-87 MG (Glioblastoma) | 8 ± 0.9 | [1] |

| MDA-MB-231 (Breast) | 5 ± 0.5 | [1] | |

| CAL27 (Oral Squamous) | 7 ± 0.8 | [1] | |

| HCT-116 (Colon) | 6 ± 0.7 | [1] | |

| Compound 5o | Glioblastoma Cells | Potent Activity | [2][3] |

| Liver Cancer Cells | Potent Activity | [2][3] | |

| Breast Cancer Cells | Potent Activity | [2][3] | |

| Lung Cancer Cells | Potent Activity | [2][3] | |

| Various Pyrimidines | PC3 (Prostate Carcinoma) | - | [4] |

| Chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-1,7-dione derivatives | A2780 (Ovarian) | 0.11 - 2.5 | [5] |

Experimental Protocols

General Synthesis of 6-Arylamino-5-bromopyrimidine-2,4(1H,3H)-diones

This protocol describes a general method for the synthesis of 6-arylamino-5-bromopyrimidine-2,4(1H,3H)-dione derivatives, which are precursors to various anticancer agents.

Materials:

-

This compound

-

Appropriate aryl halide (e.g., bromobenzene derivatives)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K3PO4)

-

Solvent (e.g., 1,4-Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add this compound (1 mmol), the aryl halide (1.2 mmol), and the base (2 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (5 mol%) to the flask.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-arylamino-5-bromopyrimidine-2,4(1H,3H)-dione derivative.

Synthesis of Fused Pyrimidine Derivatives

This protocol outlines a method for the synthesis of fused pyrimidine derivatives from a 6-aminouracil precursor, which can be adapted for 6-amino-5-bromouracil.

Materials:

-

6-Aminouracil derivative (e.g., this compound)

-

Appropriate aldehyde (e.g., salicylic aldehyde)

-

Acetylacetic ester

-

Solvent (e.g., DMF)

-

Catalyst (e.g., piperidine)

Procedure:

-

To a solution of the 6-aminouracil derivative (0.1 mol) in DMF (100 mL), add the aldehyde (0.1 mol) and acetylacetic ester (0.1 mol).

-

Add a catalytic amount of piperidine (5 mol%).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into cold water.

-

Collect the resulting precipitate by filtration, wash with water and ethanol, and dry to obtain the fused pyrimidine product.[5]

Visualizations

Synthetic Pathway for Fused Pyrimidine Anticancer Agents

Caption: General workflow for the synthesis of fused pyrimidine anticancer agents.

General Signaling Pathway Targeted by Pyrimidine-Based Kinase Inhibitors

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrimidine-based kinase inhibitors.

This compound is a valuable starting material for the synthesis of a diverse range of pyrimidine derivatives with promising anticancer activities. The ability to easily modify its structure allows for the development of compounds that can target specific cancer-related pathways, leading to the inhibition of cancer cell growth and proliferation. Further research and development in this area are crucial for the discovery of more effective and selective cancer therapies. The provided protocols and data serve as a foundational guide for researchers in the field of anticancer drug discovery.

References

- 1. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 5. longdom.org [longdom.org]

Application Notes and Protocols: 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-6-aminouracil, is a versatile precursor in the synthesis of a wide array of fused heterocyclic compounds. Its unique structural features, including a reactive bromine atom at the C5 position and adjacent amino and amide functionalities, make it an ideal starting material for constructing complex molecular architectures with significant biological activities. Pyrimidine-fused heterocycles are integral components of DNA and RNA and exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of medicinally relevant heterocyclic systems.

Applications in Heterocyclic Synthesis

This compound serves as a key building block for the synthesis of several classes of fused pyrimidines, most notably pteridines, purines, and pyrido[2,3-d]pyrimidines. The bromine atom at the C5 position is amenable to various transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the 6-amino group and the adjacent endocyclic nitrogen atom are poised for cyclization reactions.

Synthesis of Pteridines

Pteridines, composed of fused pyrimidine and pyrazine rings, are a class of heterocyclic compounds with diverse biological roles, acting as enzymatic cofactors and signaling molecules.[2] Several pteridine derivatives have been developed as anticancer agents, with molecular targets including dihydrofolate reductase (DHFR) and various kinases.[1][3] The synthesis of pteridines from this compound typically involves a condensation reaction between the 5,6-diamino moiety (often generated in situ or from a related precursor) and a 1,2-dicarbonyl compound.

Synthesis of Purines

Purines are fundamental components of nucleic acids and are involved in a vast range of metabolic processes.[4][5] Synthetic purine analogs are widely used in chemotherapy. The synthesis of purines can be achieved from 4,5-diaminopyrimidines through cyclization with a one-carbon source. While direct synthesis from this compound is less common, it can be a precursor to the necessary diaminopyrimidine intermediate.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] Their synthesis often involves the construction of the pyridine ring onto the pyrimidine core of a 6-aminouracil derivative. This can be achieved through condensation with various three-carbon synthons, such as α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds.[6]

Key Reaction Methodologies

The versatility of this compound as a precursor stems from its reactivity in several key organic transformations:

-